

The Cellular Landscape of Tankyrase Inhibition by Tankyrase-IN-4: A Technical Guide

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Compound of Interest

Compound Name: Tankyrase-IN-4

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Introduction

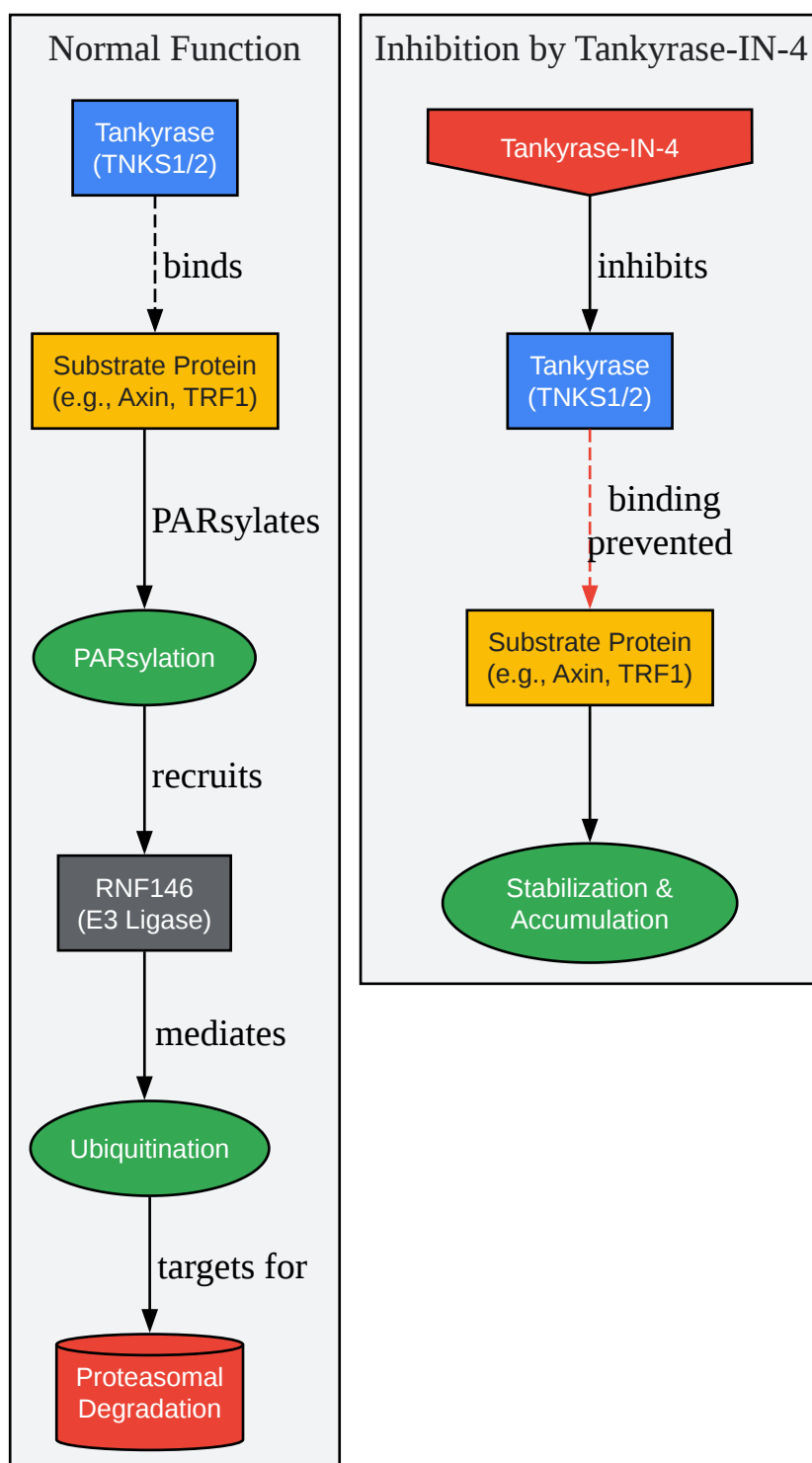
Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the Poly(ADP-ribose) polymerase (PARP) enzyme family, distinguished by a unique domain architecture that facilitates their involvement in a multitude of critical cellular processes.^[1] These enzymes catalyze the post-translational modification of substrate proteins by attaching poly(ADP-ribose) (PAR) chains, a process known as PARsylation.^{[1][2]} This modification primarily serves as a signal for ubiquitination and subsequent degradation by the 26S proteasome, thereby controlling the stability and function of key regulatory proteins.^{[1][3]}

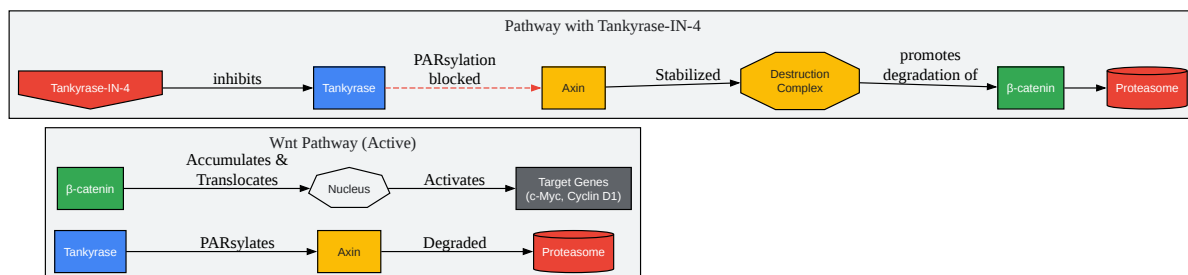
Given their central role in pathways frequently dysregulated in cancer, such as Wnt/ β -catenin signaling and telomere maintenance, Tankyrases have emerged as compelling therapeutic targets.^{[2][4]} Small molecule inhibitors that compete with the co-substrate NAD⁺ have been developed to abrogate their catalytic activity.^[1] This guide focuses on the cellular functions affected by **Tankyrase-IN-4** (also known as compound 49), a potent, selective, and orally bioavailable Tankyrase inhibitor.^{[5][6]} We will explore its mechanism of action, impact on signaling pathways, and provide quantitative data and detailed experimental protocols for its characterization.

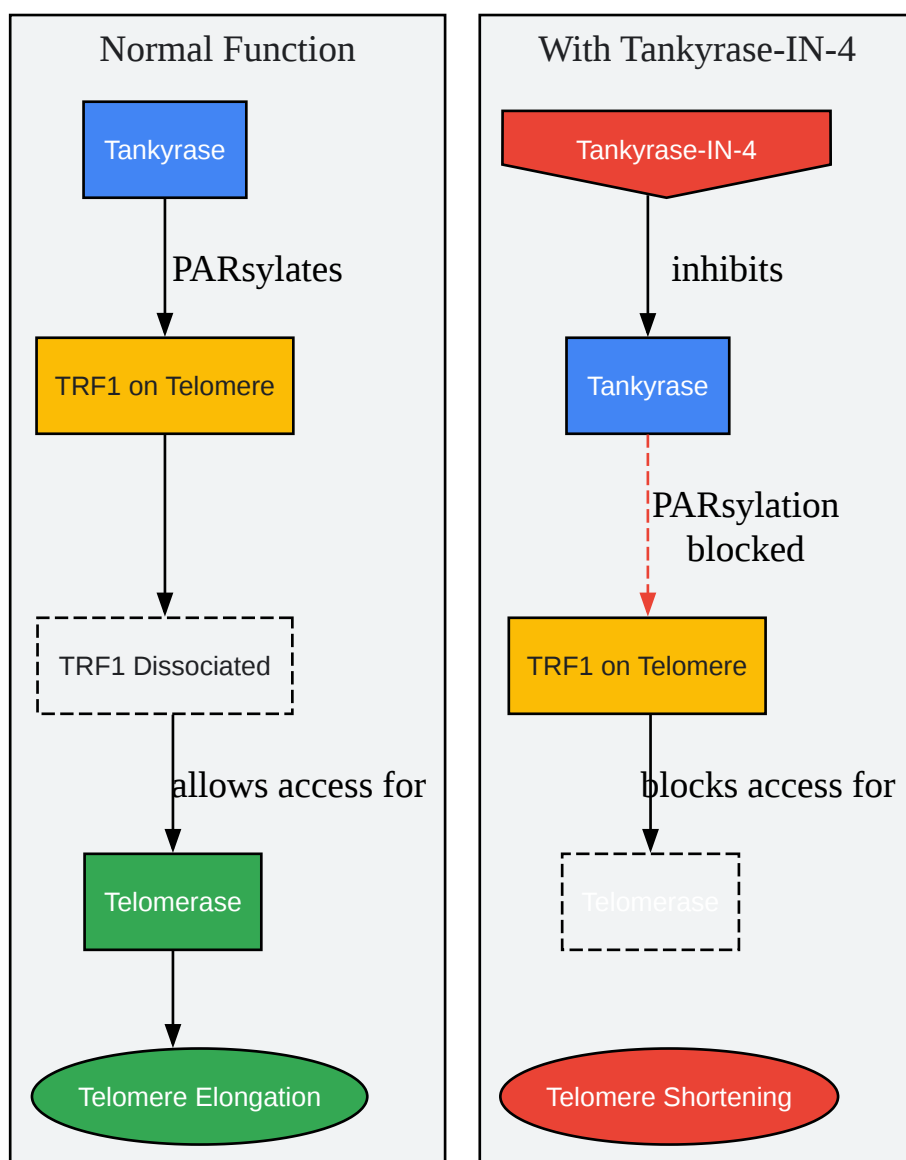
Core Mechanism of Action

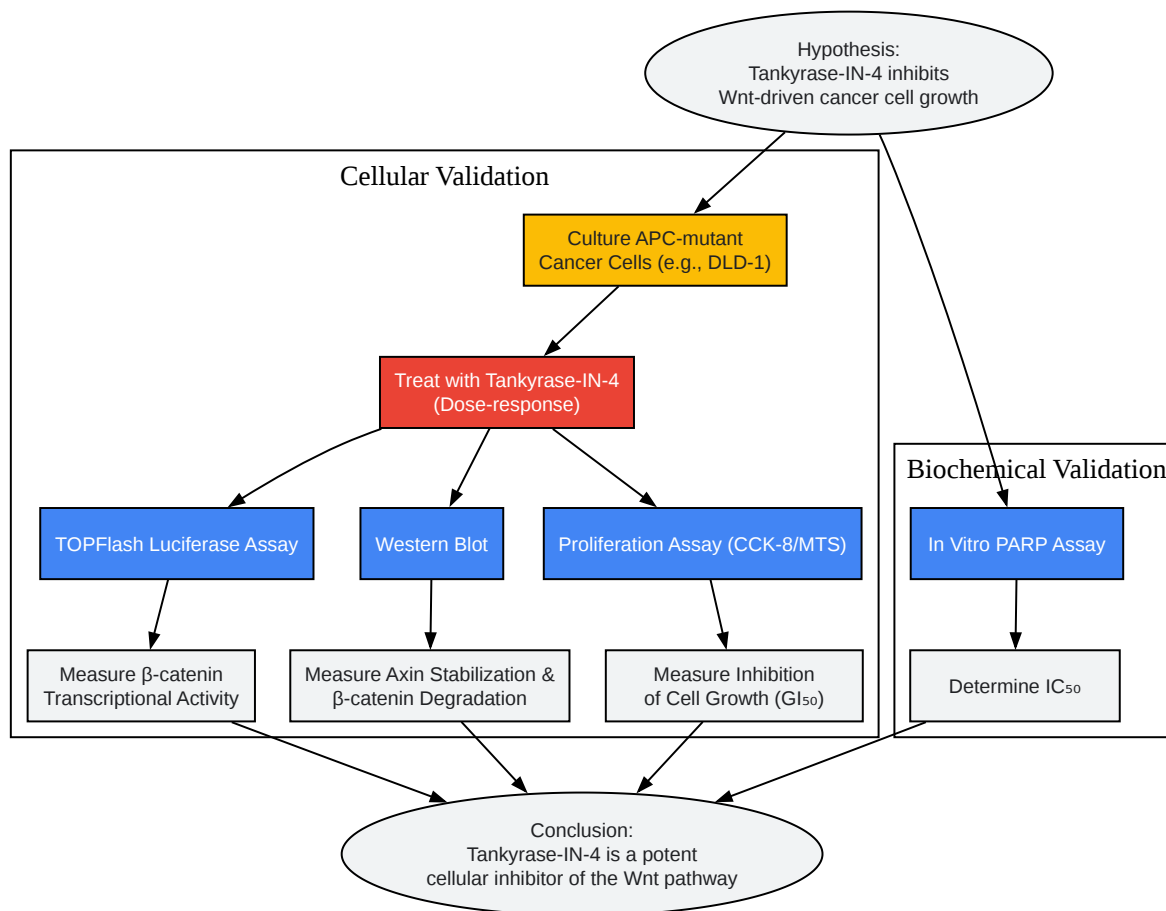
Tankyrase-IN-4 functions as a competitive inhibitor, binding to the catalytic ADP-ribosyltransferase (ARTD) domain of both TNKS1 and TNKS2.[4][6] This action prevents the transfer of ADP-ribose from NAD⁺ to target proteins. The primary consequence of this inhibition is the prevention of PARsylation-dependent degradation of Tankyrase substrates.[1][2]

A crucial component of this degradation machinery is the E3 ubiquitin ligase RNF146, which contains a PAR-binding domain. RNF146 specifically recognizes PARylated proteins, including auto-PARsylated Tankyrase and its substrates, and mediates their ubiquitination, marking them for proteasomal degradation.[1][3] By blocking the initial PARsylation step, **Tankyrase-IN-4** effectively shields target proteins from this degradation cascade, leading to their stabilization and accumulation.









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